5-Undecanol: A Technical Overview for Researchers
5-Undecanol: A Technical Overview for Researchers
CAS Number: 37493-70-2 IUPAC Name: Undecan-5-ol
This technical guide provides an in-depth overview of 5-Undecanol, a secondary alcohol with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Properties
5-Undecanol is a fatty alcohol characterized by a hydroxyl group located on the fifth carbon of an eleven-carbon aliphatic chain.[1] Its structure imparts specific physical and chemical properties that are of interest in organic synthesis and material science.
Physicochemical Data
A compilation of key physicochemical data for 5-Undecanol is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 37493-70-2 | [1][2][3][4] |
| IUPAC Name | Undecan-5-ol | [1][5] |
| Other Names | 5-Hendecanol, n-Butyl n-hexyl carbinol | [1][6] |
| Molecular Formula | C₁₁H₂₄O | [1][2][4] |
| Molecular Weight | 172.31 g/mol | [1][2][3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [2][4] |
| Boiling Point | 140 °C at 17 mmHg | [2] |
| 228 - 230 °C at 760 mmHg | ||
| Flash Point | 94 °C | [2] |
| Density | 0.83 g/mL at 20/20 °C | [2] |
| Purity | >98.0% (GC) | [2][4] |
Synthesis of 5-Undecanol: A Representative Experimental Protocol
The synthesis of 5-Undecanol can be effectively achieved via a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. This protocol details the reaction of a Grignard reagent with an appropriate aldehyde.
Experimental Protocol: Grignard Synthesis of 5-Undecanol
Objective: To synthesize 5-Undecanol from hexanal (B45976) and pentylmagnesium bromide.
Materials:
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Magnesium turnings
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Iodine (for activation)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Hexanal
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1 M Hydrochloric acid (HCl) solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flasks, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
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Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium surface.
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In the dropping funnel, place a solution of 1-bromopentane in anhydrous diethyl ether.
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Add a small amount of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
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Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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-
Reaction with Hexanal:
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Cool the Grignard reagent solution in an ice bath.
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Prepare a solution of hexanal in anhydrous diethyl ether and add it to the dropping funnel.
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Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 20 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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-
Work-up and Purification:
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Quench the reaction by slowly adding it to a beaker of crushed ice, followed by the slow addition of 1 M HCl solution with stirring until the magnesium salts dissolve.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and remove the solvent by rotary evaporation.
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Purify the crude 5-Undecanol by vacuum distillation.
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Experimental Workflow
The following diagram illustrates the key stages in the synthesis of 5-Undecanol using the Grignard reaction protocol.
Caption: Workflow for the Synthesis of 5-Undecanol via Grignard Reaction.
Biological Activity and Potential Applications
While specific signaling pathways involving 5-Undecanol are not extensively documented in publicly available literature, long-chain alcohols, in general, are known to exhibit biological activities. For instance, some undecanols have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of cell membranes or the inhibition of membrane-bound enzymes. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 5-Undecanol. Its potential applications could be in the development of novel antimicrobial agents or as a precursor for the synthesis of more complex bioactive molecules.
